2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline
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Overview
Description
2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline is a heterocyclic compound that has garnered significant interest in the field of synthetic organic and medicinal chemistry. This compound is part of a larger family of thiazoloquinazolines, which are known for their diverse pharmacological activities, including antifungal, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline typically involves the reaction of thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives with various reagents. One common method includes the use of hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole under specific reaction conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antifungal and antioxidant activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is believed to result from the inhibition of specific enzymes involved in fungal cell wall synthesis. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Thiazolo[2,3-b]quinazoline: Shares a similar core structure but lacks the dioxolo ring.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with similar pharmacological activities.
Triazolo[1,5-a]pyrimidine: Known for its diverse biological activities.
Uniqueness: 2H,10H-[1,3]Dioxolo[4,5-g][1,3]thiazolo[2,3-b]quinazoline is unique due to its dioxolo ring, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
257-68-1 |
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Molecular Formula |
C11H8N2O2S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaene |
InChI |
InChI=1S/C11H8N2O2S/c1-2-16-11-12-8-4-10-9(14-6-15-10)3-7(8)5-13(1)11/h1-4H,5-6H2 |
InChI Key |
ZLTSKARLXVABTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C=C2N=C4N1C=CS4)OCO3 |
Origin of Product |
United States |
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